molecular formula C14H12N2S B1273985 4-(1,3-Benzothiazol-2-ylmethyl)aniline CAS No. 37859-28-2

4-(1,3-Benzothiazol-2-ylmethyl)aniline

Cat. No.: B1273985
CAS No.: 37859-28-2
M. Wt: 240.33 g/mol
InChI Key: GUUPKXREMJGASF-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-ylmethyl)aniline is an organic compound with the molecular formula C14H12N2S. It is a derivative of benzothiazole and aniline, featuring a benzothiazole ring attached to a benzyl group, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-ylmethyl)aniline typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with formic acid or other suitable aldehydes.

    Benzylation: The benzothiazole is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1,3-Benzothiazol-2-ylmethyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent and in the development of other therapeutic compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can intercalate with DNA, potentially leading to anticancer effects. The aniline moiety may also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzothiazol-2-yl)aniline
  • 4-(1,3-Benzothiazol-2-ylmethyl)phenol
  • 4-(1,3-Benzothiazol-2-ylmethyl)benzoic acid

Uniqueness

4-(1,3-Benzothiazol-2-ylmethyl)aniline is unique due to the presence of both the benzothiazole and aniline moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUPKXREMJGASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395004
Record name 4-(1,3-benzothiazol-2-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37859-28-2
Record name 4-(1,3-benzothiazol-2-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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